molecular formula C10H9N5 B13702136 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole

Cat. No.: B13702136
M. Wt: 199.21 g/mol
InChI Key: MNURVUVSKDNJLG-UHFFFAOYSA-N
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Description

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromopyrazole with 2-aminopyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the pyrazole moiety.

    Pyrazole Derivatives: Compounds like 3-amino-5-bromopyrazole which lack the imidazo[1,2-a]pyridine moiety.

Uniqueness: 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole is unique due to the combination of both pyrazole and imidazo[1,2-a]pyridine moieties, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7/h1-6H,(H3,11,13,14)

InChI Key

MNURVUVSKDNJLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CC(=NN3)N

Origin of Product

United States

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